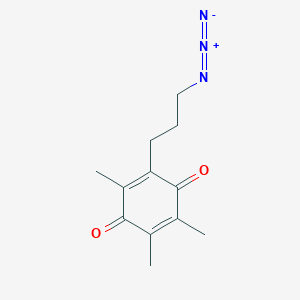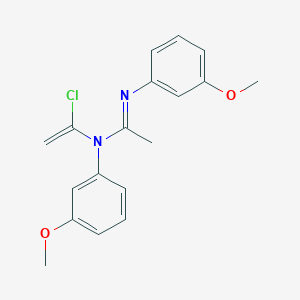
Dioctan-2-yl propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctan-2-yl propanedioate is an organic compound that belongs to the class of esters. It is formed by the esterification of propanedioic acid (malonic acid) with octan-2-ol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dioctan-2-yl propanedioate typically involves the esterification reaction between propanedioic acid and octan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Propanedioic acid+Octan-2-olAcid catalystDioctan-2-yl propanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反应分析
Types of Reactions
Dioctan-2-yl propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and octan-2-ol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and octan-2-ol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Propanedioic acid and octan-2-ol.
Reduction: Dioctan-2-yl propanediol.
Transesterification: A new ester and octan-2-ol.
科学研究应用
Dioctan-2-yl propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It can be used in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and resins.
Biological Studies: It can be used as a model compound in studies of ester hydrolysis and enzyme activity.
作用机制
The mechanism of action of dioctan-2-yl propanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. For example, during hydrolysis, water or hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylic acid and alcohol.
相似化合物的比较
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Similar structure but with ethyl groups instead of octyl groups.
Dimethyl propanedioate (Dimethyl malonate): Similar structure but with methyl groups instead of octyl groups.
Dioctan-2-yl phthalate: Similar ester structure but derived from phthalic acid instead of propanedioic acid.
Uniqueness
Dioctan-2-yl propanedioate is unique due to its longer alkyl chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, boiling point, and reactivity in various chemical processes.
属性
CAS 编号 |
89837-79-6 |
|---|---|
分子式 |
C19H36O4 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
dioctan-2-yl propanedioate |
InChI |
InChI=1S/C19H36O4/c1-5-7-9-11-13-16(3)22-18(20)15-19(21)23-17(4)14-12-10-8-6-2/h16-17H,5-15H2,1-4H3 |
InChI 键 |
WFFPUTPISQUHAA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)OC(=O)CC(=O)OC(C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



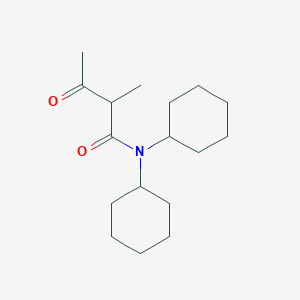
![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
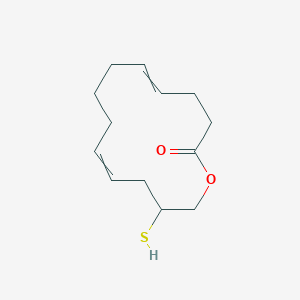



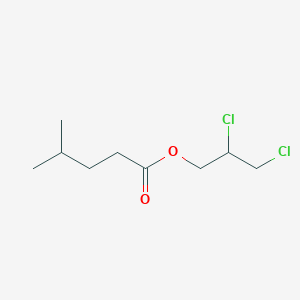
![4-Chloro-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14387317.png)


